molecular formula C8H9ClO3S B3105349 3-Methoxy-4-methylbenzene-1-sulfonyl chloride CAS No. 152708-83-3

3-Methoxy-4-methylbenzene-1-sulfonyl chloride

Cat. No.: B3105349
CAS No.: 152708-83-3
M. Wt: 220.67 g/mol
InChI Key: WANDMOOEYBNNME-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a sulfonyl chloride group (-SO2Cl). This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-methoxy-4-methylbenzene (anisole) with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as:

C8H10O+ClSO3HC8H9ClO3S+HCl\text{C8H10O} + \text{ClSO3H} \rightarrow \text{C8H9ClO3S} + \text{HCl} C8H10O+ClSO3H→C8H9ClO3S+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophilic attack.

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions to form the corresponding sulfonamide, sulfonate, or sulfone.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfones: Formed by reaction with thiols.

Scientific Research Applications

3-Methoxy-4-methylbenzene-1-sulfonyl chloride has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride group into organic molecules, facilitating further functionalization.

    Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds, including anti-HIV agents and insulin-releasing drugs

    Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride
  • Benzenesulfonyl chloride
  • 4-Methylbenzylsulfonyl chloride

Uniqueness

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution, while the methyl group provides steric hindrance, affecting the regioselectivity of reactions .

Properties

IUPAC Name

3-methoxy-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDMOOEYBNNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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